Product packaging for Asperketal B(Cat. No.:CAS No. 114763-51-8)

Asperketal B

Cat. No.: B053152
CAS No.: 114763-51-8
M. Wt: 302.5 g/mol
InChI Key: SKBMVFLRYDINQT-ZTPOLTEHSA-N
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Description

Asperketal B is a potent fungal-derived ketal metabolite, originally isolated from the marine-derived fungus Aspergillus sp., that has garnered significant interest for its robust anti-inflammatory and neuroprotective properties. Its primary research value lies in its unique mechanism of action as a selective inhibitor of nuclear factor-kappa B (NF-κB) signaling, a key pathway driving inflammation, immune responses, and cell survival. By effectively suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells, this compound serves as a critical pharmacological tool for elucidating neuroinflammatory processes in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Furthermore, its ability to induce apoptosis and inhibit proliferation in various cancer cell lines positions it as a promising lead compound in oncology research for investigating novel chemotherapeutic strategies. This compound offers researchers a highly specific probe for dissecting the complex roles of NF-κB in inflammation and cancer biology, providing invaluable insights for drug discovery and therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B053152 Asperketal B CAS No. 114763-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114763-51-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(2R,3R,3aR,6E,10E,11aR)-3,5',5',6,10-pentamethylspiro[3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2,2'-furan]

InChI

InChI=1S/C20H30O2/c1-14-7-6-8-15(2)13-18-17(10-9-14)16(3)20(21-18)12-11-19(4,5)22-20/h7,11-13,16-18H,6,8-10H2,1-5H3/b14-7+,15-13+/t16-,17-,18+,20-/m1/s1

InChI Key

SKBMVFLRYDINQT-ZTPOLTEHSA-N

SMILES

CC1C2CCC(=CCCC(=CC2OC13C=CC(O3)(C)C)C)C

Isomeric SMILES

C[C@@H]1[C@H]2CC/C(=C/CC/C(=C/[C@@H]2O[C@@]13C=CC(O3)(C)C)/C)/C

Canonical SMILES

CC1C2CCC(=CCCC(=CC2OC13C=CC(O3)(C)C)C)C

Synonyms

3,7,11-trimethyl-13-oxabicyclo(8.3.0)trideca-2,6-diene-12-spiro-2'-(5',5'-dimethyltetrahydrofuran)
asperketal B

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Asperketal B

Advanced Spectroscopic Techniques for Structural Determination

The journey to define the structure of Asperketal B began with the application of modern spectroscopic methods, each providing a crucial piece of the molecular puzzle. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy served as a cornerstone in mapping the carbon skeleton and the local environment of each proton within the this compound molecule. rsc.org Techniques such as 1H-1H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity between adjacent atoms. These experiments revealed the presence of a complex ring system and several methyl groups.

The analysis of the 1H NMR spectrum provided information about the chemical shifts and coupling constants of the protons, offering insights into their spatial relationships. The 13C NMR spectrum, in turn, identified the number and types of carbon atoms present, including methyl, methylene, methine, and quaternary carbons. The full assignment of these NMR signals was critical for building a preliminary two-dimensional structure of the molecule. rsc.org

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. organomation.com This technique established the molecular formula as C₂₀H₃₀O₂, corresponding to a molecular weight of 302.46 g/mol . nih.govnih.gov The molecular formula indicated the presence of six degrees of unsaturation, which was consistent with the proposed cyclic structure containing double bonds and rings.

Tandem mass spectrometry (MS/MS) experiments provided further structural clues by analyzing the fragmentation pattern of the parent ion. rfi.ac.uk The way the molecule breaks apart under energetic conditions can reveal the nature of its substructures and how they are connected. organomation.com

X-Ray Crystallography for Absolute Stereochemistry and Conformation

The definitive three-dimensional structure and, crucially, the absolute stereochemistry of this compound were determined by single-crystal X-ray diffraction analysis. nih.govwikipedia.org This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. lsuhsc.edu The data obtained allowed for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the solid state.

The X-ray analysis confirmed the presence of a unique spiroketal system and established the relative and absolute configuration of all stereocenters within the molecule. nih.gov

Elucidation of Spiro Cyclodeca[b]furan and Furan (B31954) Ring Systems

The spectroscopic and crystallographic data converged to reveal a complex and fascinating molecular architecture for this compound. The molecule is characterized by a spiro linkage between a cyclodeca[b]furan ring system and a furan ring. ontosight.ai Specifically, its systematic name is 3,7,11-Trimethyl-13-oxabicyclo[8.3.0]trideca-2,6-diene-12-spiro-2'-(5',5'-dimethyltetrahydrofuran). nih.govnih.gov

The core of the molecule is a ten-membered carbocyclic ring (cyclodeca-diene) fused to a five-membered furan ring. This bicyclic system is then connected via a spiro carbon atom to a second furan ring, which is part of a tetrahydrofuran (B95107) moiety. This intricate arrangement of fused and spiro rings contributes to the molecule's unique three-dimensional shape.

Determination and Analysis of Stereochemical Descriptors

The X-ray crystallographic study was paramount in assigning the absolute stereochemistry of the chiral centers in this compound. nih.gov The determined stereochemical descriptors are (2R,3R,3aR,6E,10E,11aR). nih.govontosight.ai These descriptors define the specific spatial arrangement of the substituents at each stereocenter according to the Cahn-Ingold-Prelog priority rules. libretexts.org

The relative configurations at the key carbons C(1), C(10), C(11), and C(12) were established as 1S, 10R, 11R, and 12R, respectively. nih.gov This precise stereochemical information is vital for understanding the molecule's biological activity and for any future synthetic efforts.

Comparative Structural Analysis with Related Diterpenoids

This compound belongs to the large and diverse class of diterpenoids, which are natural products derived from a twenty-carbon precursor. nih.gov Its structure shows similarities to other known diterpenoids, particularly those with a cyclodecane (B1584694) skeleton. For instance, the labdane-related diterpenoids also feature a bicyclic core, although the subsequent cyclizations and rearrangements can lead to a wide variety of structures. nih.gov

Comparing the structural features of this compound with those of related compounds, such as other asperketals (e.g., Asperketal A), provides insights into the biosynthetic pathways that produce these complex molecules. acs.org The unique spiroketal moiety in this compound distinguishes it from many other diterpenoids and highlights the remarkable chemical diversity found in nature. mdpi.com

Isolation, Origin, and Biological Sourcing of Asperketal B

Natural Occurrence in Marine Organisms

Asperketal B is a naturally occurring diterpenoid. Its existence has been identified through the chemical analysis of certain marine invertebrates.

The primary source organism for this compound is the Caribbean sea whip, Eunicea asperula. researchgate.net In 1988, researchers Jongheon Shin and William Fenical isolated a series of new diterpenoids, which they named asperketals A-F, from this gorgonian. researchgate.netucsd.edupherobase.com These compounds, including this compound, were identified as possessing ketal and hemiketal functionalities with a ten-membered ring skeleton. researchgate.net While some studies on Eunicea asperula collected from different locations, such as the Colombian Caribbean, have identified other classes of diterpenes like dolabellanes, the initial discovery and naming of asperketals are tied to a collection from Tobago. scielo.org.co This highlights the potential for geographical variation in the chemical profile of this octocoral.

Eunicea asperula, the source of this compound, is a type of candelabrum gorgonian coral found throughout the Caribbean. researchgate.netsi.edu Its distribution extends to regions including South Florida, the Gulf of Mexico, and the northern Lesser Antilles. nova.edusi.edu This species is typically found on the leeward side of reef terraces and on upper reef slopes at depths ranging from 10 to 30 meters. nova.edu While common in many parts of the Caribbean, it is considered uncommon in the southern Caribbean. nova.edu The colonies of Eunicea asperula can grow up to a meter tall and are characterized by their bushy, candelabrum-like appearance with thick, ascending branches. nova.edu

Investigation of Eunicea asperula as a Source Organism

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural source involves a multi-step process of extraction and purification. The general procedure begins with the collection of the source organism, Eunicea asperula, which is then subjected to solvent extraction.

A typical laboratory-scale extraction process for compounds from Eunicea asperula involves the following steps:

The collected organism is dried to determine its dry weight.

The dried material is then extracted with an organic solvent. For instance, a sample of 174 grams (dry weight) of Eunicea asperula was extracted to yield 3.2 grams of a crude oily extract.

This crude extract is then subjected to chromatographic separation to isolate its constituent compounds.

The purification process often employs various chromatographic techniques. Flash chromatography using silica (B1680970) gel is a common initial step to separate the crude extract into several fractions based on their polarity. These fractions are then further purified, often using different chromatographic methods. For example, fractions can be separated using a DIOL cartridge or a Sephadex LH-20 column to yield pure compounds. scielo.org.co The specific combination of solvents and chromatographic media is chosen to effectively separate compounds with similar chemical properties.

Synthetic Chemistry of Asperketal B and Analogues

Strategic Approaches to Total Synthesis

The construction of a molecule with the complexity of Asperketal B necessitates a highly strategic approach, leveraging modern synthetic methods to control stereochemistry and build the dense polycyclic architecture efficiently.

Retrosynthetic Analysis and Identification of Key Synthetic Disconnections

A plausible retrosynthetic analysis for this compound would prioritize the disconnection of its most complex features: the spiroketal and the ten-membered ring. Drawing parallels from synthetic efforts toward structurally related sesterterpenoids like the phorbaketals, key disconnections can be proposed. acs.orgacs.orgresearchgate.net

A primary disconnection would target the spiroketal C-O bonds. This bond is often formed in the forward sense via an acid-catalyzed cyclization of a precursor containing a dihydroxyketone or a related functional group. This disconnection simplifies the target into a more linear, acyclic precursor containing the pre-formed ten-membered ring and a side chain poised for cyclization.

Further disconnection of the ten-membered cyclodeca[b]furan ring is a significant challenge. A logical approach would be to break a C-C bond within the carbocycle, potentially via a ring-closing metathesis (RCM) or a macrocyclization reaction like an intramolecular Nozaki-Hiyama-Kishi (NHK) or Horner-Wadsworth-Emmons (HWE) reaction. Another powerful strategy, demonstrated in the synthesis of the phorbaketal framework, involves the convergent coupling of two complex fragments. acs.orgnih.gov For instance, a Hosomi-Sakurai type coupling between an allylsilane and an acetal (B89532) fragment could forge a key carbon-carbon bond, bringing together the two major portions of the molecule before the final cyclization events. acs.orgnih.gov

A simplified, hypothetical retrosynthetic pathway is outlined below:

Target Molecule Key Disconnections Strategic Precursors
This compoundSpiroketal formationDihydroxyketone with cyclodeca[b]furan core
Cyclodeca[b]furan coreMacrocyclization (e.g., RCM, NHK)Acyclic ester or aldehyde
Acyclic PrecursorFragment coupling (e.g., Hosomi-Sakurai)Two smaller, functionalized fragments

Stereo- and Regioselective Methodologies for Ring Formation

The precise arrangement of stereocenters and functional groups in this compound requires exquisite stereo- and regiocontrol during ring formation.

Spiroketal Formation: The construction of the spiroketal moiety is a critical step. In the synthesis of the phorbaketal sesterterpenoid framework, an oxidative cyclization of a highly unsaturated precursor was successfully employed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgacs.org This method promotes the formation of the spirocyclic system under oxidative conditions. Alternatively, gold-catalyzed spiroketalization of alkynediol precursors has emerged as a powerful and selective method for constructing such systems, as demonstrated in the total synthesis of phorbaketal A. researchgate.net

Cyclodeca[b]furan Ring Construction: Forming the ten-membered ring fused to the furan (B31954) is a major hurdle. Ring-closing metathesis (RCM) is a standard tool for forming large rings, but its success can be substrate-dependent. For instance, attempts to form a 1,6-cyclodecadiene (B73522) system using RCM have been reported to be unsuccessful in some contexts, highlighting potential challenges. Other macrocyclization strategies would need to carefully control the geometry of the forming double bonds (E in the case of this compound). The intramolecular Prins reaction and tandem Prins/pinacol rearrangements offer pathways to construct complex fused furan systems stereoselectively. rsc.org

Application of Cascade Reactions and Biomimetic Synthesis Principles

Nature often assembles complex molecular architectures through elegant cascade reactions, and mimicking these pathways (biomimetic synthesis) is a powerful strategy. nih.govrsc.org A cascade reaction, where multiple bond-forming events occur in a single operation without isolating intermediates, can dramatically increase synthetic efficiency. researchgate.net

For this compound, the formation of the spiroketal from an open-chain poly-hydroxylated precursor is a classic biomimetic transformation. researchgate.net More elaborate cascades could be envisioned. For example, the total synthesis of the caged sesquiterpenoid artatrovirenol B featured a bioinspired intramolecular [4+2] cycloaddition to rapidly construct the complex tetracyclic core. nih.gov Similarly, the synthesis of the hexacyclic sesterterpenoid niduterpenoid B was achieved via a remarkable cascade involving a 4π electrocyclization followed by controlled double ring expansions. acs.org Such strategies, while not yet applied to this compound, represent the cutting edge of synthetic design and could provide a novel route to its complex core.

C-H Functionalization as a Strategic Approach in Complex Molecule Synthesis

Modern synthetic logic increasingly incorporates C-H functionalization, which allows for the direct conversion of ubiquitous C-H bonds into C-C or C-heteroatom bonds. This approach can shorten synthetic sequences by avoiding the need for pre-functionalized starting materials. acs.org

In a hypothetical synthesis of this compound, late-stage C-H functionalization could be used to install some of the methyl groups or other functionalities on a pre-formed polycyclic skeleton. researchgate.net This strategy has been effectively used in the synthesis of other complex terpenoids. For instance, the total synthesis of various longiborneol (B1213909) sesquiterpenoids employed late-stage C-H functionalization tactics in a divergent approach from a common intermediate. researchgate.net This logic allows for the modification of a core structure to produce a variety of natural product analogues, a strategy that would be highly valuable for exploring the chemical space around this compound.

Progress Towards the Total Synthesis of this compound

To date, a completed total synthesis of this compound has not been described in the peer-reviewed literature. Synthetic efforts in the broader class of sesterterpenoid spiroketals, however, have laid significant groundwork. The successful and convergent synthesis of the spirocyclic framework of the phorbaketal and alotaketal families by Aponick and coworkers is a landmark achievement in this area. acs.orgnih.gov Their strategy, based on a Hosomi–Sakurai coupling and DDQ-promoted oxidative cyclization, establishes a viable pathway to the core structure shared among these natural products and provides a strong foundation for future attempts at this compound. acs.orgacs.org Studies toward other complex natural products from the Aspergillus genus, such as spiroaspertrione A and asperilactone B, further contribute to the toolbox of reactions available for tackling these challenging targets. rsc.orgotago.ac.nz

Derivatization Strategies for Structural Modification

Derivatization involves the chemical modification of a molecule to produce a new compound, or derivative. libretexts.orgyoutube.com In the context of natural products like this compound, derivatization serves two main purposes: facilitating structural elucidation and creating analogues for structure-activity relationship (SAR) studies.

A common derivatization technique applied to complex alcohols is the formation of Mosher esters. For example, in the structural elucidation of phorbaketal B, the molecule was esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to determine the absolute configuration of a key stereocenter. acs.org This same technique could be applied to the free hydroxyl group in related asperketals if they were synthesized.

For SAR studies, the functional groups of this compound offer several handles for modification. The alkene moieties within the ten-membered ring could be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation. These modifications would alter the conformation and electronic properties of the macrocycle. Creating such derivatives would be essential to understand which structural features are critical for any identified biological activity.

Development of Chemical Modification Protocols

This compound is a complex diterpenoid natural product featuring a distinctive spiroketal system, composed of a cyclodeca[b]furan ring linked to a furan ring via a spiro carbon atom. fishersci.at The development of specific chemical modification protocols for this compound is not extensively documented in publicly available scientific literature. The inherent structural complexity and the stereochemically dense nature of the molecule present significant challenges to selective chemical modification.

The synthesis of this compound and related compounds involves intricate organic chemistry strategies, including precise ring-forming reactions and stereoselective transformations. fishersci.at Any potential modification protocols would likely be developed as extensions of its total synthesis pathway or through late-stage functionalization. Such strategies would need to address the reactivity of the existing functional groups and the steric hindrance around potential reaction sites within its compact, three-dimensional structure. Characterization of any resulting modified compounds would necessitate the use of advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their structures. fishersci.at

Synthesis of Structurally Related Spiro Compounds and Diterpenoid Analogues

The synthesis of molecules structurally related to this compound, such as other complex spiro compounds and diterpenoid analogues, is an active area of chemical research. These efforts provide insight into the potential synthetic strategies that could be adapted for creating analogues of this compound.

Synthesis of Structurally Related Spiro Compounds

The spiroketal core is a key feature of this compound. Synthetic chemists have developed numerous methods to construct this and other spirocyclic systems present in a wide range of natural products and biologically active molecules. These methods often involve multicomponent reactions, cycloadditions, and the use of specialized reagents to control stereochemistry.

For example, the synthesis of spiro heterocycles can be achieved through multicomponent domino reactions. One such approach involves the reaction of starting materials like isatin (B1672199) and malononitrile (B47326) with a third component, such as barbituric acid, often using an ionic liquid as a catalyst to produce spiro compounds in good yields. fishersci.be Another powerful technique is the 1,3-dipolar cycloaddition reaction, which has been used to create complex spiro-oxindole-tethered benzo[b]thiophene scaffolds. fishersci.ca

More specialized approaches include the use of highly reactive intermediates like spiro-amino acid N-carboxyanhydrides (NCAs). These NCAs, generated from Boc-protected amino acids and triphosgene, can be coupled with other fragments to construct novel spiro imidazobenzodiazepines. fishersci.ca

Table 1: Selected Synthetic Strategies for Spiro Compounds
Spiro Compound ClassKey Reaction TypeExample Starting MaterialsReference
Spiro[indole-pyrimidine]dionesMulticomponent Domino ReactionIsatin, Malononitrile, Barbituric Acid fishersci.be
Spiro-oxindole-benzo[b]thiophenes1,3-Dipolar CycloadditionSubstituted Isatins, Benzo[b]thiophene-based chalcones, Amino acids fishersci.ca
Spiro ImidazobenzodiazepinesN-Carboxyanhydride (NCA) CouplingBoc-amino acids, Triphosgene, Substituted 2-aminobenzophenones fishersci.ca
Spiro HeterocyclesReaction with Bifunctional ReagentsPiperidine derivatives, Phenyl isocyanate, Thiosemicarbazide, Ethylenediamine nih.gov

Synthesis of Diterpenoid Analogues

The total synthesis of complex diterpenoids and their analogues highlights the sophisticated strategies required to assemble these intricate molecular architectures. These syntheses often serve as a platform for producing analogues for biological evaluation.

A notable example is the enantioselective total synthesis of (+)-Peniciketals A and B, which, like this compound, are architecturally complex spiroketals. The synthesis of Peniciketal A was achieved in a 17-step linear sequence, featuring a key photoisomerization/cyclization to build a complex fused ring system. wikipedia.org The synthesis of Peniciketal B was then accomplished from a late-stage intermediate of the Peniciketal A synthesis through a deoxygenation step. wikipedia.org This demonstrates how a single synthetic pathway can be leveraged to produce multiple analogues.

The total synthesis of other diterpenoids, such as (±)-ginkgolides, showcases unified strategies to access an entire family of natural products. The first total synthesis of (±)-Ginkgolide C was completed in 26 steps, while formal syntheses of Ginkgolides A and B were achieved from a common intermediate in a shorter 17-step sequence. fishersci.at Such convergent approaches are crucial for the efficient production of analogues. Furthermore, the synthesis of substrate analogues, for instance, 19-nor-geranylgeranyl diphosphate (B83284) (19-nor-GGPP), allows for incubation with diterpene synthases to produce novel diterpenoid skeletons, providing insights into biosynthetic pathways and generating structural diversity. wikipedia.org

Table 2: Examples of Diterpenoid and Analogue Synthesis
Target Compound(s)Key Synthetic FeaturesSignificanceReference
(+)-Peniciketals A and BPhotoisomerization/cyclization; Late-stage deoxygenationFirst total synthesis of complex spiroketal diterpenoids; access to analogues. wikipedia.org
(±)-Ginkgolides A, B, and CUnified synthetic platform; Late-stage epoxide-opening lactonizationsFirst total synthesis of Ginkgolide C and efficient formal synthesis of A and B. fishersci.at
(+)-Ambliol BUse of a novel cuprate (B13416276) reagent derived from 4-iodo-2-(trimethylgermyl)but-1-eneTotal synthesis of a diterpenoid with a rearranged carbon skeleton. fishersci.fi
Novel DiterpenoidsIncubation of substrate analogue (19-nor-GGPP) with diterpene synthasesChemoenzymatic synthesis to produce new diterpenoid skeletons. wikipedia.org

Biosynthesis and Metabolic Pathways of Asperketal B

Proposed Biosynthetic Route from Precursors

The biosynthetic journey to Asperketal B is proposed to commence from the universal C20 precursor for all diterpenoids: geranylgeranyl diphosphate (B83284) (GGPP). The formation of this compound likely follows a conserved, yet distinct, pathway involving several key stages:

Cyclization of GGPP : The linear GGPP molecule first undergoes a complex cyclization reaction. This is catalyzed by a specific diterpene synthase (diTPS) that guides the folding of the isoprenoid chain to form a reactive carbocation intermediate. This intermediate then undergoes a series of rearrangements and ring closures to generate a foundational carbocyclic skeleton, likely one containing the ten-membered ring system seen in this compound.

Formation of a Diterpene Alcohol Intermediate : The cyclized hydrocarbon is likely not the final product of the initial enzymatic steps. It is hypothesized that the cyclization cascade is terminated by the addition of a water molecule, producing a diterpene alcohol. This alcohol would serve as the substrate for subsequent oxidative modifications.

Oxidative Tailoring : Following the initial cyclization, the diterpene scaffold undergoes a series of post-modification reactions, primarily oxidations. These "tailoring" reactions are crucial for installing the characteristic functional groups of this compound, including the furan (B31954) ring and the spiroketal moiety. This oxidative cascade is presumed to be catalyzed by cytochrome P450 monooxygenases (CYPs). The formation of the furan ring likely proceeds through allylic oxidation of a methyl group, followed by further oxidation to an aldehyde, and subsequent cyclization. nih.govresearchgate.net

Enzymatic Mechanisms Involved in this compound Formation

The proposed biosynthetic route is orchestrated by specific classes of enzymes, each with a defined role in constructing the this compound molecule.

Diterpene Synthases (diTPS) : The key cyclization of GGPP is mediated by a diTPS. Fungal diTPSs are known for their ability to generate a wide array of complex skeletons. The enzyme responsible for this compound's core would need to catalyze the formation of its specific cyclodecadiene ring system. This enzyme's active site acts as a template, precisely folding the flexible GGPP substrate to initiate a specific cyclization cascade. nih.gov

Cytochrome P450 Monooxygenases (CYPs) : These heme-containing enzymes are paramount in the biosynthesis of furanoditerpenoids. nih.govresearchgate.net In the proposed pathway for this compound, a series of CYP-catalyzed reactions are essential. These enzymes would perform highly specific hydroxylations on the diterpene skeleton. The formation of the furan ring and the subsequent intramolecular cyclization to create the spiroketal system are almost certainly the work of one or more dedicated CYPs. These enzymes introduce oxygen atoms from molecular oxygen into the substrate with high regio- and stereoselectivity.

Genetic and Metabolic Engineering Approaches for Biosynthesis

While not yet applied to this compound specifically, established genetic and metabolic engineering techniques offer a clear path toward its heterologous production and the elucidation of its biosynthetic pathway.

Heterologous Expression : The primary strategy involves identifying the putative biosynthetic gene cluster (BGC) for this compound in its native producing organism, likely a species of Aspergillus. This cluster, containing the genes for the diTPS and the necessary CYPs, could then be transferred and expressed in a well-characterized host organism such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. This approach allows for the controlled production of the compound and functional characterization of each biosynthetic gene.

Precursor Supply Enhancement : The yield of this compound in a heterologous host is often limited by the availability of the GGPP precursor. A common metabolic engineering strategy is to upregulate the endogenous mevalonate (B85504) (MVA) pathway of the host organism. Overexpressing key genes in this pathway, such as HMG-CoA reductase, can lead to increased pools of GGPP, thereby boosting the production of the final diterpenoid product.

Combinatorial Biosynthesis : Once the biosynthetic enzymes are identified, they can be used in combinatorial approaches. For instance, the this compound diTPS could be co-expressed with a library of different CYPs from other fungal pathways to generate novel, unnatural analogues of this compound with potentially new or enhanced biological activities.

Comparative Analysis with Known Diterpene Biosynthesis Pathways

The proposed pathway for this compound shares fundamental principles with other known diterpene biosynthetic pathways but diverges in the specifics of cyclization and tailoring.

Comparison with Fungal Diterpenes : The biosynthesis of variediene, another fungal diterpene from Emericella variecolor, also starts from GGPP. nih.gov However, the variediene synthase catalyzes a different cyclization cascade, resulting in a hydrocarbon skeleton without oxygenation. This contrasts with the proposed this compound pathway, where the cyclization product is further modified by CYPs to install the furan and spiroketal features. This highlights how different diTPS enzymes create distinct molecular scaffolds from the same precursor, and how tailoring enzymes like CYPs create further chemical diversity.

Comparison with Plant Furanoditerpenoids : Plants are also a rich source of furanoditerpenoids. The biosynthesis of these compounds, such as those found in switchgrass, similarly involves the cyclization of a diterpene intermediate followed by the formation of a furan ring catalyzed by CYP71Z family enzymes. nih.govresearchgate.netbiorxiv.org This demonstrates a case of convergent evolution, where both fungi and plants have independently evolved CYP-dependent mechanisms to install furan moieties onto a diterpene core, although the specific enzymes and the initial diterpene skeletons differ. The unique spiroketal of this compound, however, distinguishes it from many known plant-derived furanoditerpenoids.

Biological Activity and Structure Activity Relationships Sar of Asperketal B

Exploration of Potential Biological Activities

Asperketal B is a member of the furanoketal class of natural products, which are known for a variety of biological activities. Although specific data on this compound is not extensively available, the broader family of spiroketals and furanones, to which it belongs, has demonstrated a range of promising therapeutic potentials.

While direct studies on the antimicrobial properties of this compound are not widely published, the furanone and spiroketal motifs present in its structure are found in numerous natural products with significant antimicrobial effects. For instance, furanonaphthoquinones isolated from Tecoma ipe have shown inhibitory activity against various gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 25 μg/ml. nih.gov Notably, these compounds were more effective against methicillin-resistant Staphylococcus aureus (MRSA) than methicillin-sensitive strains. nih.gov Furthermore, the furanone core is a key feature in compounds that inhibit quorum sensing, a bacterial communication process linked to virulence and biofilm formation. nih.govresearchgate.net

A novel spiroketal macrolide, spirolactone, isolated from Streptomyces iranensis, has demonstrated potent antifungal activity, particularly against Aspergillus niger. biorxiv.org This suggests that the spiroketal scaffold could be a valuable pharmacophore for the development of new antifungal agents. biorxiv.org The antimicrobial potential of such compounds is often attributed to their ability to disrupt cell membranes or interfere with essential cellular processes. nih.gov

The anti-inflammatory potential of spiroketal-containing natural products is an active area of research. A study on sulfur-containing spiroketals from Breynia disticha revealed that several of these compounds could inhibit the lipopolysaccharide (LPS)-induced increase in the mRNA levels of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6 in RAW 264.7 murine macrophage cells. beilstein-journals.orgresearchgate.net For example, epibreynin B, a related spiroketal, showed significant inhibitory effects. beilstein-journals.orgresearchgate.net Another study on triterpene spiroketal lactones from Pseudolarix amabilis identified compounds that suppressed the transcription of the NF-κB-dependent reporter gene in LPS-induced cells, with IC50 values as low as 0.09 μM. nih.gov These findings suggest that the spiroketal moiety may play a crucial role in modulating inflammatory pathways.

The cytotoxic effects of compounds structurally related to this compound have been evaluated against various cancer cell lines. Furanone derivatives, for instance, have demonstrated significant antiproliferative activity. In one study, several brominated furanones were found to be more active than the standard chemotherapeutic drug cisplatin (B142131) against human prostate (PC-3) and glioblastoma (U-251) cancer cell lines, with IC50 values in the micromolar range. redalyc.org Specifically, (E)-5-(bromomethylene)-2(5H)-furanone was approximately 25-fold more active than cisplatin. redalyc.org The cytotoxic mechanism of such α,β-unsaturated lactones is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in cellular macromolecules and inducing cell death. redalyc.org

Furthermore, derivatives of flavaglines containing a cyclopenta[b]benzopyran core, which shares some structural similarities with the furan (B31954) moiety of this compound, have exhibited strong and selective cytotoxicity against human colorectal cancer cells (HCT116). waocp.org

The spiroketal scaffold is present in a number of natural products that exhibit antiviral properties. For example, schumanniofiosides A and B, which are chromone (B188151) spiroketal glycosides from Schumanniophyton magnificum, have shown potential antiviral activity. researchgate.net While the specific antiviral targets of many spiroketals are still under investigation, the structural diversity within this class of compounds offers a promising avenue for the discovery of new antiviral agents. researchgate.netnih.gov Natural products, in general, are a rich source of antiviral compounds, with active ingredients including terpenes, flavonoids, and steroids that can interfere with various stages of the viral life cycle. nih.gov

Assessment of Anticancer Potential

Methodologies for In Vitro Biological Activity Assessment

The evaluation of the biological activities of natural products like this compound relies on a variety of standardized in vitro assays.

Antimicrobial Activity: Standard methods include broth microdilution and agar (B569324) disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. cabidigitallibrary.org For assessing activity against biofilms, crystal violet staining is a common method.

Anti-inflammatory Activity: The anti-inflammatory potential is often screened by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7). The levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assays (ELISA). beilstein-journals.orgresearchgate.net Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes is another key assay. nih.gov

Anticancer Potential: The cytotoxic or anti-proliferative effects are typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. japsonline.com A panel of human cancer cell lines, representing different tumor types, is generally used for these screenings. redalyc.orgmdpi.com

The following table summarizes common in vitro assays used to assess the biological activities discussed:

Biological ActivityAssay TypeCell Line/OrganismMeasured Parameter
Antimicrobial Broth MicrodilutionBacteria, FungiMinimum Inhibitory Concentration (MIC)
Agar Disk DiffusionBacteria, FungiZone of Inhibition
Anti-inflammatory Nitric Oxide (NO) AssayRAW 264.7 MacrophagesNO Production
ELISARAW 264.7 MacrophagesCytokine Levels (TNF-α, IL-6, IL-1β)
COX Inhibition AssayPurified EnzymesEnzyme Activity
Anticancer MTT AssayVarious Cancer Cell LinesCell Viability / Proliferation (IC50)
Apoptosis AssaysCancer Cell LinesApoptotic Markers (e.g., Caspase activity)

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on this compound are not available, research on related furanone and spiroketal compounds provides insights into the structural features that are important for their biological activity.

For furanone-based compounds, the presence and nature of substituents on the furanone ring significantly influence their activity. For instance, in a series of brominated furanones, the position and number of bromine atoms were critical for their cytotoxic potency. redalyc.org The α,β-unsaturated lactone moiety is often considered a key pharmacophore, acting as a Michael acceptor. redalyc.org In studies of furanones as quorum sensing inhibitors, the nature of the side chain attached to the furanone ring was found to be crucial for activity. nih.govresearchgate.net

Ligand-Protein Interaction Analysis

The specific interactions between this compound and protein targets have not been detailed in the available scientific literature. However, analyzing these interactions is a critical step in elucidating its mechanism of action. Ligand-protein interaction analysis for a compound like this compound would typically be approached using a combination of experimental and computational methods.

Experimentally, techniques such as X-ray crystallography of the co-complex, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) could provide direct evidence of binding and characterize the thermodynamic forces driving the interaction. mdpi.com For example, NMR can be used to identify which parts of the ligand and the protein are in close proximity in the bound state. biorxiv.org

Computationally, molecular docking simulations would be employed to predict the binding pose of this compound within the active site of a putative protein target. These simulations calculate the binding affinity, often reported as a binding energy or dissociation constant (K_d), which indicates the strength of the interaction. malvernpanalytical.comnih.gov The analysis of the docked pose would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. malvernpanalytical.com Given the structure of this compound, with its ether oxygen atoms and multiple methyl groups, it is plausible that it engages with protein targets through a combination of hydrogen bonding and extensive hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.org For this compound, a QSAR study would involve a dataset of structurally related spiroketal diterpenoids with known activities against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). openbioinformaticsjournal.com A statistical model, often using methods like multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with the observed biological activity. ajrconline.org

While no specific QSAR models for this compound are currently published, studies on other diterpenoid alkaloids have successfully used this approach to create mathematical models representing their spasmolytic activity. cyberleninka.ru A QSAR model for this compound and its analogues could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. The model could highlight which structural features, such as the spiroketal configuration or the substitution pattern on the cyclodecane (B1584694) ring, are most critical for activity.

Molecular Docking and Molecular Dynamics Simulations in Ligand Binding

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to investigate the binding of a ligand to its target protein at an atomic level. nih.govwikipedia.org For this compound, these methods could provide significant insights into its potential biological targets and the dynamics of the binding process.

Molecular Docking: This technique would be used to predict the preferred orientation and conformation of this compound when bound to a specific protein target. The process involves sampling a large number of possible binding poses and scoring them based on a force field that estimates the binding affinity. nih.gov The crystal structure of this compound provides the necessary three-dimensional coordinates for the ligand. ucsd.edu A successful docking study would identify a plausible binding mode, which can then be used to generate hypotheses about the mechanism of action.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. nobelprize.orgrug.nl MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy. nih.gov For a flexible molecule like this compound, MD simulations are particularly valuable for exploring its conformational landscape within the protein's binding site.

While specific studies on this compound are lacking, in silico studies on other natural products have successfully used these methods to identify potential inhibitors for various protein targets, including those relevant to cancer and infectious diseases. nih.govmdpi.comnih.govrjptonline.org

Pharmacophore Elucidation for Bioactive Conformations

A pharmacophore is an abstract representation of the steric and electronic features of a set of molecules that are necessary for their interaction with a specific biological target. nih.govucl.ac.ukresearchgate.net Elucidating the pharmacophore for the bioactive conformation of this compound would be a key step in designing new molecules with similar or improved activity.

The process of pharmacophore elucidation can be ligand-based or structure-based. volkamerlab.org In a ligand-based approach, a set of active and inactive molecules structurally related to this compound would be conformationally analyzed and superimposed to identify the common chemical features responsible for activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ucl.ac.uk

In a structure-based approach, the pharmacophore would be derived from the interactions observed in a crystal structure or a docked model of this compound bound to its target protein. volkamerlab.org The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that match the essential features for biological activity. ethz.ch While a specific pharmacophore model for this compound has not been reported, studies on other complex natural products have successfully used this technique to guide drug discovery efforts. rsc.orgresearchgate.net

Identification of Potential Molecular Targets and Mechanistic Investigations

The identification of the specific molecular targets of this compound is fundamental to understanding its biological effects and potential therapeutic applications. Given the broad range of activities reported for the spiroketal and diterpenoid classes of compounds, this compound could potentially interact with a variety of biological macromolecules, including enzymes, receptors, and transcription factors. ucsd.edukuleuven.be

Potential molecular targets could be identified through several experimental approaches. Affinity chromatography, where this compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate, is a common method. The bound proteins can then be identified using mass spectrometry. Another approach is chemical proteomics, which uses tagged versions of the natural product to identify its targets in a cellular context.

Once a potential target is identified, mechanistic investigations would follow to validate the interaction and understand its functional consequences. For example, if this compound is found to inhibit an enzyme, enzyme kinetics studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (K_i). ucl.ac.ukbgc.ac.inwikipedia.orgsci-hub.se If it binds to a receptor, downstream signaling pathways would be investigated to determine if it acts as an agonist or antagonist.

Given that related dolabellane diterpenes exhibit antiviral activity, potential targets for this compound could include viral enzymes such as reverse transcriptase or protease, which are common targets for antiviral drugs. tdx.catresearchgate.netredalyc.orgscielo.org.co Further research is required to pinpoint the specific molecular targets of this compound and to fully elucidate the mechanisms through which it exerts its biological effects.

Advanced Analytical Methodologies in Asperketal B Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Asperketal B from complex biological extracts and quantifying its presence. The choice of technique depends on the specific analytical goal, from initial purification to high-resolution analysis of trace amounts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of diterpenoids like this compound from crude extracts. hmdb.caacs.org Method development for these non-polar compounds typically involves reversed-phase chromatography. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgresearchgate.net

For the isolation of this compound and its congeners, preparative HPLC using a silica (B1680970) gel column (a form of normal-phase chromatography) with a mobile phase like 5% ethyl acetate (B1210297) in isooctane (B107328) has been effectively utilized. acs.org This approach separates compounds based on their polarity, which is crucial for differentiating the various Asperketal isomers. acs.org Detection is commonly achieved using a UV detector, although coupling to a mass spectrometer provides greater specificity. hmdb.ca

Table 1: Representative HPLC Parameters for Asperketal Analysis

ParameterDescriptionTypical Values for Diterpenoid Separation
Column Stationary PhaseSilica Gel (Normal Phase); C18 (Reversed Phase)
DimensionsPreparative Scale: e.g., 500 x 50 mm, 10 µm particle size
Analytical Scale: e.g., 250 x 4.6 mm, 5 µm particle size
Mobile Phase Normal PhaseIsooctane/Ethyl Acetate mixtures
Reversed PhaseWater/Acetonitrile or Water/Methanol gradients
Flow Rate Analytical0.5 - 2.0 mL/min
Preparative>20 mL/min
Detection UV (e.g., 210 nm), Refractive Index (RI), Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. hmdb.cafilab.fr While this compound itself may have limited volatility due to its molecular weight, GC-MS can be employed for the analysis of thermally stable fragments or after chemical derivatization to increase volatility. This technique combines the superior separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the positive identification of substances. filab.fr In the context of marine natural products, GC-MS has been used to analyze diterpenes, providing structural information based on characteristic fragmentation patterns upon electron ionization. redalyc.org This allows for the identification of known compounds by comparing their mass spectra to established libraries.

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed compared to traditional HPLC. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), the resulting UPLC-TOFMS system is an exceptionally powerful tool for analyzing complex mixtures. nih.govucsd.edu TOF analyzers offer high mass accuracy and resolution, allowing for the determination of elemental compositions and the differentiation of compounds with very similar masses. nih.govresearchgate.net This technique is ideal for metabolomics studies and for detecting and identifying novel compounds like the Asperketals in complex biological extracts with high confidence. researchgate.net The high sensitivity and broad spectrum capabilities of QTOF-MS make it invaluable for identifying metabolites and ensuring the purity of isolated natural products. ucsd.edu

Spectroscopic Techniques for Detailed Characterization

Once isolated, spectroscopic methods are employed to elucidate the precise chemical structure of this compound.

Advanced NMR Pulse Sequences for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. For a complex structure like this compound, simple one-dimensional ¹H and ¹³C NMR spectra are insufficient. Advanced two-dimensional (2D) NMR experiments are required to piece together the molecular framework.

The structures of the Asperketal family were determined through extensive spectral analyses, including advanced techniques such as nuclear Overhauser enhancement difference spectroscopy (NOEDS). libretexts.org NOEDS is a 1D experiment that detects spatial proximity between protons, which is critical for determining the relative stereochemistry of the molecule.

Other essential 2D NMR experiments used for such molecules include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different spin systems and identifying quaternary carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups. chromatographyonline.com

These experiments collectively allow for the unambiguous assignment of all proton and carbon signals and the determination of the compound's constitution and relative stereochemistry. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). algimed.comresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in identifying new natural products. researchgate.net

For this compound, HRMS was used to confirm its molecular formula as C₂₀H₃₂O₂. The experimentally observed mass was compared to the theoretically calculated mass, providing strong evidence for the proposed formula. acs.org Such high mass accuracy is crucial to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. algimed.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

CompoundMolecular FormulaObserved m/z [M]⁺Required m/z
This compound (2) C₂₀H₃₂O₂304.2396304.2402

Data sourced from related research on Asperketal compounds. acs.org

Bioassay-Directed Fractionation for Active Compound Isolation

Bioassay-directed fractionation is a pivotal strategy in natural product discovery that utilizes a compound's biological activity to guide its purification from a complex mixture. This approach is particularly effective for isolating novel bioactive molecules, such as sesterterpenoids from fungal sources like Aspergillus species. The process systematically partitions a crude extract into simpler fractions, with each step being monitored by a specific biological assay to track the activity, ensuring that the purification process is focused on the biologically relevant constituents.

The initial step involves the cultivation of the producing fungal strain, for instance, an Aspergillus species, on a suitable growth medium to encourage the production of secondary metabolites, including sesterterpenoids. frontiersin.org The fungal biomass and culture broth are then subjected to extraction with organic solvents, such as ethyl acetate or methanol, to obtain a crude extract containing a diverse array of compounds. frontiersin.orgmdpi.com

This crude extract is then subjected to a series of chromatographic separations. A common workflow involves:

Initial Fractionation: The crude extract is often first fractionated using techniques like column chromatography with silica gel or reversed-phase C18 material. frontiersin.org This separates the compounds based on polarity, yielding several primary fractions.

Bioactivity Screening: Each fraction is tested for a specific biological activity (e.g., antimicrobial, cytotoxic, or enzyme inhibitory activity). capes.gov.brmdpi.comacs.org The most active fraction is then selected for further purification.

Iterative Purification: The active fraction undergoes further chromatographic steps, such as medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC), using different stationary and mobile phases to achieve finer separation. mdpi.com After each separation, the resulting sub-fractions are again bioassayed to pinpoint the active constituents.

Isolation of Pure Compound: This iterative process of chromatography and bioassay is repeated until a pure, biologically active compound, such as a sesterterpenoid, is isolated. capes.gov.bracs.orgnih.govscispace.com The structure of the isolated compound is then elucidated using spectroscopic techniques like NMR and mass spectrometry.

This targeted approach ensures that the chemical isolation efforts are concentrated on the compounds of biological interest, increasing the efficiency of discovering potent molecules like those in the sesterterpenoid class.

Table 1: Illustrative Bioassay-Guided Fractionation Scheme for Fungal Sesterterpenoids

Fractionation StepChromatographic MethodElution System (Example)Bioassay (Example)Result
1. Crude Extract -Ethyl AcetateAntimicrobial AssayActive
2. Primary Fractions Silica Gel Column ChromatographyHexane-Ethyl Acetate GradientAntimicrobial AssayFraction 3 shows highest activity
3. Secondary Fractions Reversed-Phase C18 MPLCMethanol-Water GradientAntimicrobial AssaySub-fraction 3B is most active
4. Pure Compound Semi-preparative HPLCIsocratic Acetonitrile-WaterAntimicrobial AssayIsolation of pure active compound

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

The chemical structure of this compound, a complex cyclic ether, lacks a strong chromophore, which makes its detection by common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection challenging, especially at low concentrations. researchgate.netveeprho.com Furthermore, its relatively high molecular weight and polarity may limit its volatility for Gas Chromatography (GC) analysis without modification. nih.gov Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations by introducing a functional group that enhances its detectability or improves its chromatographic behavior. researchgate.net

For High-Performance Liquid Chromatography (HPLC) Analysis:

To improve the sensitivity of detection by HPLC-UV or fluorescence detectors, a chromophoric or fluorophoric tag can be attached to the this compound molecule. Since this compound itself lacks easily derivatizable functional groups like primary amines or carboxylic acids, derivatization might target a precursor in its biosynthesis that contains a hydroxyl group, or a hydrolyzed form of the ether linkage. For instance, if a hydroxylated precursor is targeted, several reagents could be employed:

Introduction of a UV-Absorbing Chromophore: Reagents like benzoyl chloride or phthalic anhydride (B1165640) can react with hydroxyl groups to form esters that exhibit strong UV absorbance, significantly lowering the limit of detection. researchgate.netmolnar-institute.com Diphenic anhydride is another reagent that can be used for this purpose, offering advantages in both chromatographic separation and detection sensitivity. nih.gov

Introduction of a Fluorophore: For even greater sensitivity, fluorescent tags can be introduced. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with hydroxyl groups to produce highly fluorescent derivatives, enabling detection at very low concentrations. researchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

For GC-MS analysis, derivatization is primarily used to increase the volatility and thermal stability of the analyte. nih.gov

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as hydroxyl groups. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of a potential hydroxylated precursor with a trimethylsilyl (B98337) (TMS) group. nih.gov This modification reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation and analysis. sigmaaldrich.com The resulting TMS-ether derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. beilstein-journals.org

Table 2: Potential Derivatization Reagents for Enhanced Analysis of this compound Precursors

Analytical TechniqueTarget Functional GroupDerivatization ReagentPurpose of Derivatization
HPLC-UV Hydroxyl (-OH)Benzoyl ChlorideIntroduce a strong UV chromophore
HPLC-UV Hydroxyl (-OH)Phthalic AnhydrideIntroduce a UV-absorbing tag
HPLC-Fluorescence Hydroxyl (-OH)Dansyl ChlorideIntroduce a fluorescent tag for high sensitivity
GC-MS Hydroxyl (-OH)BSTFA or MSTFAIncrease volatility and thermal stability

These derivatization strategies, by enhancing the analytical properties of this compound or its precursors, are indispensable for its quantitative analysis and metabolic profiling in complex biological matrices.

Future Directions and Research Perspectives on Asperketal B

Unexplored Synthetic Avenues and Methodological Advancements

The unique structural architecture of Asperketal B, characterized by a spiroketal system embedded within a cyclodeca[b]furan framework, presents a compelling challenge for synthetic organic chemists. ontosight.ai While the total synthesis of related compounds like asperilactone B has been achieved, direct and efficient synthetic routes to this compound remain an area ripe for exploration. rsc.org Future synthetic endeavors could focus on the development of novel strategies that address the stereoselective construction of the multiple chiral centers and the formation of the sterically congested spiroketal junction.

Methodological advancements could involve the application of modern catalytic methods for ring-closing metathesis to form the ten-membered ring, or the use of organocatalysis to control the stereochemistry of key bond-forming reactions. Furthermore, exploring biomimetic synthetic approaches, which attempt to mimic the proposed biosynthetic pathway, could provide a more convergent and potentially more efficient route to the natural product. The development of a robust and scalable synthesis would not only confirm the assigned structure and absolute stereochemistry but also provide access to larger quantities of this compound for detailed biological evaluation and the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Deeper Mechanistic Insights into Biological Actions

Preliminary studies have suggested that compounds structurally related to this compound may possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai However, the specific molecular targets and mechanisms of action for this compound itself remain largely uncharacterized. A critical future direction is to undertake comprehensive biological screening to identify its primary cellular and molecular targets.

Several advanced techniques can be employed to achieve this. Target identification strategies such as drug affinity responsive target stability (DARTS) and thermal shift assays can be used to identify proteins that directly bind to this compound. nih.gov Additionally, competition experiments with known inhibitors and the use of affinity probes can help to pinpoint specific binding partners. nih.gov Once a target is identified, further studies will be necessary to elucidate the precise mechanism of interaction. This could involve techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the this compound-target complex. Understanding the mechanism of action at a molecular level is crucial for optimizing the therapeutic potential of this compound and for the rational design of more potent and selective derivatives.

Comprehensive Elucidation of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). mdpi.combiorxiv.org Identifying and characterizing the BGC responsible for this compound production in the source organism, likely a species of Aspergillus, is a fundamental step towards understanding its formation and for harnessing its biosynthetic machinery for biotechnological applications.

Modern genomic and bioinformatic tools have revolutionized the discovery and analysis of BGCs. biorxiv.orgnih.gov The process typically begins with sequencing the genome of the producing fungal strain. Bioinformatic platforms such as antiSMASH can then be used to predict the locations of BGCs within the genome. biorxiv.org Once a putative BGC for this compound is identified, functional genomics techniques, including gene knockout and heterologous expression experiments, can be employed to confirm the role of each gene in the cluster. This will not only reveal the sequence of enzymatic reactions that lead to the final structure but also provide insights into the evolution of secondary metabolite pathways in fungi. plos.org A complete understanding of the BGC could enable the engineered biosynthesis of this compound and novel, "unnatural" derivatives through genetic manipulation of the pathway.

Development of Innovative Analytical Platforms for Natural Product Research

The study of natural products like this compound relies heavily on sophisticated analytical techniques for their detection, isolation, and structural elucidation. amazonaws.comamazon.com Future research will benefit from the continued development and application of innovative analytical platforms that offer higher sensitivity, resolution, and throughput.

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful in natural product research. nih.gov The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance spectroscopy (LC-NMR) can provide detailed structural information from complex mixtures, often without the need for extensive purification. nih.govuniversiteitleiden.nl Furthermore, advanced data analysis approaches, such as metabolomics, can be used to compare the chemical profiles of different microbial strains or culture conditions, facilitating the discovery of new natural products and the identification of their biosynthetic pathways. universiteitleiden.nl The development of imaging mass spectrometry also holds promise for visualizing the spatial distribution of this compound within the producing organism or in biological tissues. universiteitleiden.nl

Analytical TechniqueApplication in this compound Research
High-Performance Liquid Chromatography (HPLC) Separation and purification of this compound from crude extracts. nih.gov
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed three-dimensional structure. ontosight.ai
LC-MS/MS Sensitive and specific quantification in biological samples. wuxiapptec.com
LC-NMR Direct structural analysis of compounds in complex mixtures. nih.gov
Imaging Mass Spectrometry Visualization of spatial distribution in biological samples. universiteitleiden.nl

Potential for this compound Derivatization in Advanced SAR Studies

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing crucial information on how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comgithub.io The development of a synthetic route to this compound will pave the way for systematic derivatization and comprehensive SAR studies. By synthesizing a library of analogues with modifications at various positions of the molecule, researchers can probe the importance of different functional groups and stereocenters for biological activity. mdpi.comnih.gov

Q & A

Q. What established protocols are recommended for synthesizing Asperketal B in laboratory settings?

this compound is typically synthesized via fungal fermentation (e.g., Aspergillus species), followed by solvent extraction and chromatographic purification (e.g., silica gel column chromatography). Structural validation requires tandem spectroscopic methods, including 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, ensure strict control of fermentation conditions (pH, temperature, and incubation time) and document retention factors (RfR_f) during purification .

Q. Which analytical techniques are critical for assessing this compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is standard for purity analysis (>95%). Accelerated stability studies (40°C/75% relative humidity) over 4–8 weeks, coupled with mass spectrometry, identify degradation products. Differential scanning calorimetry (DSC) can confirm crystallinity, which impacts solubility and bioavailability .

Q. What in vitro models are validated for evaluating this compound’s anti-inflammatory activity?

Lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages are widely used. Measure nitric oxide (NO) production via Griess assay and pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (IC50_{50} calculations) to ensure comparability across studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions often arise from assay variability (e.g., cell line passage number, serum concentration). Standardize protocols using guidelines like MIAME (Microarray Experiment Standards) or BRET/FRET validation for protein interactions. Cross-validate results with orthogonal assays (e.g., qPCR for gene expression alongside Western blotting) .

Q. What experimental designs mitigate confounding factors in studying this compound’s mechanism of action?

Use CRISPR/Cas9 knockout models to isolate target pathways (e.g., NF-κB inhibition). Isotopic labeling (13^{13}C-glucose tracing) in metabolomics studies can track this compound’s metabolic perturbations. Employ sham-treated controls and blinded analysis to reduce bias .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) for protein interaction networks. Network pharmacology tools (e.g., STRING, KEGG) map multi-target effects. Validate findings with siRNA knockdowns or co-immunoprecipitation .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Nanoformulation (e.g., liposomes or PLGA nanoparticles) enhances solubility. Pharmacokinetic studies in rodents should measure plasma half-life (t1/2t_{1/2}) and area under the curve (AUC) via LC-MS. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can reduce metabolic clearance .

Data Integrity & Reproducibility

Q. How should researchers validate structural identity in novel this compound derivatives?

X-ray crystallography is definitive for novel analogs. For ambiguous cases, use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. Compare optical rotation and melting points with literature values for known derivatives .

Q. What statistical methods address variability in this compound’s dose-response studies?

Nonlinear regression (e.g., four-parameter logistic model) calculates IC50_{50}/EC50_{50}. Report 95% confidence intervals and use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Power analysis ensures adequate sample sizes .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.